molecular formula C7H13N3O2 B1375942 4,5-Dimethyl-1H-pyrazol-3-amine acetate CAS No. 116568-90-2

4,5-Dimethyl-1H-pyrazol-3-amine acetate

Cat. No. B1375942
CAS RN: 116568-90-2
M. Wt: 171.2 g/mol
InChI Key: QHDXENKZSZHHHL-UHFFFAOYSA-N
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Description

4,5-Dimethyl-1H-pyrazol-3-amine is a compound with the molecular weight of 111.15 . It is also known by the IUPAC name 4,5-dimethyl-1H-pyrazol-3-ylamine . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .


Molecular Structure Analysis

The molecular structure of 4,5-Dimethyl-1H-pyrazol-3-amine consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The InChI code for this compound is 1S/C5H9N3/c1-3-4(2)7-8-5(3)6/h1-2H3,(H3,6,7,8) .


Chemical Reactions Analysis

While specific chemical reactions involving 4,5-Dimethyl-1H-pyrazol-3-amine acetate are not detailed in the retrieved sources, pyrazole derivatives are known to undergo a variety of chemical reactions .


Physical And Chemical Properties Analysis

4,5-Dimethyl-1H-pyrazol-3-amine is a solid, semi-solid, or liquid under normal conditions . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the retrieved sources.

Scientific Research Applications

Synthesis and Functionalization

4,5-Dimethyl-1H-pyrazol-3-amine acetate has been utilized in various synthetic pathways. For instance, Lammers et al. (1995) demonstrated its role in the functionalization of methyl groups in pyrazoles, creating new synthetic routes to azoles with coordinating substituents (Lammers et al., 1995).

Biological Activity Studies

Al-Smaisim (2012) incorporated 4,5-Dimethyl-1H-pyrazole derivatives in the synthesis of new compounds, which were then evaluated for antibacterial activity, demonstrating potential biomedical applications (Al-Smaisim, 2012).

Insecticidal and Antibacterial Potential

Deohate and Palaspagar (2020) synthesized compounds containing 4,5-Dimethyl-1H-pyrazol-3-amine and evaluated them for insecticidal and antibacterial potential, suggesting its use in pest control and antimicrobial applications (Deohate & Palaspagar, 2020).

Chemical Reactivity and Ligand Synthesis

Research by Aly et al. (1997) and Esquius et al. (2000) explored the chemical reactivity of pyrazole derivatives and their applications in synthesizing new ligands and complexes, indicating its importance in coordination chemistry (Aly et al., 1997) (Esquius et al., 2000).

Antimicrobial and Antifungal Activities

Sharma et al. (2010) synthesized arylazopyrazoles using 4,5-Dimethyl-1H-pyrazole and evaluated their antibacterial and antifungal activities, showcasing its potential in the development of new antimicrobial agents (Sharma et al., 2010).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed or if it comes into contact with the eyes . Precautionary measures include rinsing cautiously with water in case of eye contact .

Future Directions

While specific future directions for 4,5-Dimethyl-1H-pyrazol-3-amine acetate are not mentioned in the retrieved sources, the study and development of pyrazole derivatives continue to be an active area of research due to their diverse pharmacological properties .

properties

IUPAC Name

acetic acid;4,5-dimethyl-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3.C2H4O2/c1-3-4(2)7-8-5(3)6;1-2(3)4/h1-2H3,(H3,6,7,8);1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHDXENKZSZHHHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1N)C.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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